molecular formula C14H8Cl2O B14737120 10,10-Dichlorophenanthren-9-one CAS No. 5412-84-0

10,10-Dichlorophenanthren-9-one

Cat. No.: B14737120
CAS No.: 5412-84-0
M. Wt: 263.1 g/mol
InChI Key: QANSXTMDJJDZDU-UHFFFAOYSA-N
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Description

10,10-Dichlorophenanthren-9-one, with the molecular formula C14H8Cl2O, is a phenanthrene-derived organic compound. Its structure features two chlorine atoms at the 10-position and a ketone group at the 9-position, making it a potential versatile intermediate in synthetic organic chemistry . Phenanthrene-based structures are of significant interest in materials science and pharmaceutical research. For instance, related phenanthrene compounds are explored as sophisticated ligands in coordination chemistry and as core structures in the development of novel organic frameworks . Furthermore, structurally complex phenanthrene derivatives have been utilized as key components in advanced synthesis platforms, such as the "nanostar" supports for liquid-phase peptide synthesis, highlighting the value of specialized aromatic hubs in streamlining the production of bioactive molecules . As such, this compound presents itself as a valuable building block for researchers developing new synthetic methodologies, ligands for metal complexes, or organic materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5412-84-0

Molecular Formula

C14H8Cl2O

Molecular Weight

263.1 g/mol

IUPAC Name

10,10-dichlorophenanthren-9-one

InChI

InChI=1S/C14H8Cl2O/c15-14(16)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(14)17/h1-8H

InChI Key

QANSXTMDJJDZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(C2=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dichlorophenanthren-9-one typically involves the chlorination of phenanthrene derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 10,10-Dichlorophenanthren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10,10-Dichlorophenanthren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10,10-Dichlorophenanthren-9-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

10,10-Dimethyl-9(10H)-anthracenone
  • Structure : Anthracene backbone with methyl groups at position 10 and a ketone at position 7.
  • Key Differences : Anthracene (linear) vs. phenanthrene (bent) backbone; methyl (electron-donating) vs. chlorine (electron-withdrawing) substituents.
  • Impact : Methyl groups enhance electron density, increasing susceptibility to electrophilic substitution, whereas chlorine reduces reactivity in such processes .
10-Hydroxy-10-(1,3-thiazol-2-ylmethyl)-phenanthren-9(10H)-one
  • Structure: Phenanthrenone with hydroxyl and thiazole-methyl substituents at position 10.
XE991 (10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone)
  • Structure: Anthracenone with pyridinylmethyl groups at position 10.
  • Key Differences : Bulky pyridinyl substituents enhance interactions with biological targets (e.g., K+ channels), whereas dichloro groups prioritize steric and electronic effects .

Physicochemical Properties

Compound Molecular Formula Melting Point Solubility Stability
10,10-Dichlorophenanthren-9-one* C₁₄H₈Cl₂O High (inferred) Organic solvents High (Cl stabilizes)
9,10-Dichlorophenanthrene C₁₄H₈Cl₂ 136–440°C† Insoluble in water Stable under standard conditions
XE991 C₂₄H₁₈N₂O Not reported Likely polar solvents Moderate (labile pyridinyl groups)

*Inferred from analogous chlorinated aromatics. †Price ranges correlate with purity and supplier (e.g., 136–440 €/mg) .

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